1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

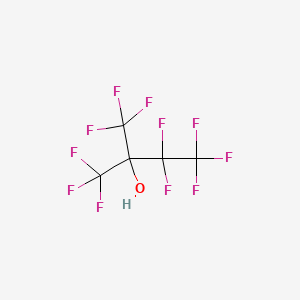

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for fluorinated alcohols with multiple substituents. The complete International Union of Pure and Applied Chemistry name, this compound, precisely describes the molecular architecture through systematic positional notation. The base structure consists of a four-carbon butanol backbone with the hydroxyl group positioned at carbon-2, creating a tertiary alcohol configuration.

The fluorine substitution pattern demonstrates remarkable complexity, with eight fluorine atoms directly attached to the carbon skeleton at positions 1, 3, and 4. Position 1 contains three fluorine atoms forming a trifluoromethyl group, while positions 3 and 4 each bear two and three fluorine atoms respectively, creating a perfluorinated terminus. Additionally, carbon-2 bears a trifluoromethyl substituent alongside the hydroxyl group, resulting in a quaternary carbon center with significant steric hindrance.

The structural configuration eliminates potential constitutional isomerism through the specific positioning of functional groups and fluorine substituents. The tertiary alcohol arrangement at carbon-2, combined with the trifluoromethyl substituent at the same position, creates a unique molecular geometry that cannot be replicated through alternative carbon skeleton arrangements while maintaining the same molecular formula. The extensive fluorination pattern further restricts isomeric possibilities, as the specific distribution of fluorine atoms across the four-carbon chain represents the only viable arrangement for achieving the observed molecular composition.

Stereochemical considerations reveal that the compound lacks chiral centers due to the symmetric nature of fluorine substitution and the absence of four different substituents on any single carbon atom. The quaternary carbon at position 2 bears two trifluoromethyl groups and one hydroxyl group, eliminating chirality possibilities. This structural characteristic distinguishes the compound from many other fluorinated alcohols that may exhibit optical isomerism through asymmetric carbon centers.

Alternative Designations: CCRL-583 and Industrial Catalog Codes

The compound operates under several alternative designations within industrial and research contexts, with CCRL-583 representing the most prominent alternative nomenclature. This designation originated from agricultural and fumigant applications, where the compound demonstrated utility as a perfluorinated alcohol fumigant for grain storage and pest control applications. The CCRL-583 designation has become widely recognized in scientific literature, particularly in analytical chemistry publications focused on residue detection and quantification methods.

Chemical Abstract Service registry number 6188-98-3 provides the definitive identification standard for this compound across global chemical databases and regulatory systems. This unique identifier ensures unambiguous compound identification regardless of nomenclature variations or regional naming conventions. The Chemical Abstract Service number has proven essential for regulatory compliance, international trade documentation, and cross-referencing between different chemical information systems.

Industrial catalog codes vary significantly between chemical suppliers and manufacturers, reflecting the specialized nature of this fluorinated alcohol. Major chemical database systems assign distinct identifier codes, including ChemSpider identification number 141296 for structural database purposes. The molecular file designation 6188-98-3.mol provides standardized structural information for computational chemistry applications and molecular modeling software.

European Community number classification remains unspecified in available regulatory databases, suggesting limited commercial distribution within European Union markets or specialized exemptions for research applications. This regulatory status reflects the compound's specialized applications and limited commercial production volumes compared to more common fluorinated alcohols and solvents.

Proprietary industrial designations exist among manufacturers of specialty fluorinated compounds, though specific trade names remain confidential within individual corporate nomenclature systems. These internal designations typically incorporate chemical property indicators, production batch codes, or application-specific identifiers that facilitate internal inventory management and quality control procedures.

Molecular Formula Analysis: C₅HF₁₁O Stoichiometry

The molecular formula C₅HF₁₁O reveals distinctive stoichiometric characteristics that distinguish this compound from other perfluorinated alcohols. The carbon-to-fluorine ratio of 5:11 demonstrates extensive fluorination approaching the theoretical maximum for a five-carbon alcohol structure. This high fluorine content contributes significantly to the compound's physical and chemical properties, including thermal stability, chemical inertness, and low surface tension characteristics.

Molecular weight calculations yield 286.04 grams per mole, positioning this compound among medium-molecular-weight fluorinated alcohols. The substantial molecular weight reflects the high atomic mass contribution from eleven fluorine atoms, which constitute approximately 73.1 percent of the total molecular mass. This fluorine mass percentage significantly exceeds that of most organic compounds and approaches levels typical of highly specialized perfluorinated materials.

| Molecular Parameter | Value | Percentage of Total |

|---|---|---|

| Total Molecular Weight | 286.04 g/mol | 100.0% |

| Carbon Contribution | 60.05 g/mol | 21.0% |

| Hydrogen Contribution | 1.01 g/mol | 0.4% |

| Fluorine Contribution | 208.99 g/mol | 73.1% |

| Oxygen Contribution | 15.99 g/mol | 5.6% |

Elemental analysis demonstrates the predominance of fluorine within the molecular structure, with fluorine atoms outnumbering all other atoms combined. The single hydrogen atom represents the minimum possible hydrogen content for maintaining alcohol functionality, as complete hydrogen replacement would eliminate the hydroxyl group essential for alcohol classification. This near-complete fluorination creates unique molecular properties including high electronegativity, strong carbon-fluorine bonds, and resistance to oxidation and reduction reactions.

The oxygen atom integration through hydroxyl functionality provides the sole hydrophilic component within an otherwise hydrophobic perfluorinated matrix. This structural dichotomy generates amphiphilic characteristics that influence solubility patterns, surface activity, and intermolecular interactions. The hydroxyl group enables hydrogen bonding capabilities despite the electron-withdrawing effects of surrounding fluorine substituents, creating a unique balance between hydrophobic and hydrophilic molecular regions.

Density calculations predict values approximately 1.695 grams per cubic centimeter, reflecting the high atomic density contributed by fluorine substitution. This density value significantly exceeds that of conventional alcohols and approaches densities characteristic of perfluorinated liquids. The high density correlates with the extensive fluorination pattern and contributes to unique handling and processing requirements for industrial applications.

Properties

IUPAC Name |

1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF11O/c6-2(7,5(14,15)16)1(17,3(8,9)10)4(11,12)13/h17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMFPLLMFQGGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210871 | |

| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6188-98-3 | |

| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol (also known as Octafluorobutanol) is a perfluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound based on available research findings, case studies, and biochemical analyses.

- Chemical Formula : C4H2F8O

- Molecular Weight : 188.06 g/mol

- Structure : The compound features a highly fluorinated structure which contributes to its unique physicochemical properties.

Biological Activity Overview

Research into the biological activity of Octafluorobutanol suggests several potential applications in various fields including pharmacology and environmental science. The following sections detail the specific biological activities observed in studies.

Antimicrobial Activity

Recent studies have indicated that Octafluorobutanol exhibits antimicrobial properties against various bacterial strains. The antimicrobial efficacy was determined using standard microbiological techniques such as Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.8 |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

Antioxidant Properties

Octafluorobutanol has also been evaluated for its antioxidant capabilities. In vitro assays showed that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in biological systems.

- DPPH Scavenging Activity : The compound exhibited an EC50 value of 15 mg/mL in DPPH radical scavenging assays.

- FRAP Assay : Results indicated a ferric reducing antioxidant power comparable to known antioxidants.

These findings imply that Octafluorobutanol could be utilized in formulations aimed at reducing oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Octafluorobutanol involved testing against multiple resistant strains of bacteria. The results highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), with a MIC of 0.5 mg/mL. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria .

Case Study 2: Environmental Impact

Research has also focused on the environmental impact of Octafluorobutanol due to its persistence and bioaccumulation potential. Studies indicate that while it possesses beneficial biological activities, its environmental stability raises concerns regarding long-term ecological effects .

Comparison with Similar Compounds

Comparison with Fluorinated Alcohols

a. 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-(pentafluoroethyl)-3-pentanol (CAS 6189-00-0)

- Structure : A longer-chain fluorinated alcohol with ten fluorine atoms and a pentafluoroethyl (-C₂F₅) substituent.

- Properties: Higher molecular weight (C₅HF₁₀O) and increased fluorine content compared to the target compound. The extended carbon chain may reduce volatility but enhance solubility in non-polar matrices.

- Applications : Likely used as a specialty solvent or intermediate in fluorinated polymer synthesis, though its biological applications are less documented .

b. 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)-3-pentanol (CAS 6884-92-0)

- Structure : Features two trifluoromethyl groups and eight fluorine atoms.

- Forms a 1:1 complex with tetrahydrofuran (THF), enhancing its stability in solution .

- Applications : May serve as a co-solvent in reactions requiring fluorinated media.

Key Differences :

| Property | Target Compound | Decafluoro-3-pentanol | Octafluoro-2,4-bis(trifluoromethyl)-3-pentanol |

|---|---|---|---|

| Fluorine Atoms | 11 (octafluoro + trifluoromethyl) | 10 | 8 + 2 trifluoromethyl groups |

| Carbon Chain Length | C4 | C5 | C5 |

| Functional Group | Secondary alcohol | Tertiary alcohol | Tertiary alcohol |

| Applications | Protein extraction | Polymer synthesis | Fluorinated solvent systems |

Comparison with Fluorinated Ketones and Hydrocarbons

a. Octafluoro-2-butanone (CAS 337-20-2)

- Structure : A fluorinated ketone (C₄F₈O) lacking a hydroxyl group.

- Properties : Density 1.595 g/cm³, melting point -126°C. High volatility due to the absence of hydrogen bonding .

- Applications : Used as a solvent in electronics manufacturing or as a precursor for fluorinated materials.

b. 1,1,1,2,3,3,4,4,4-Nonafluoro-2-(trifluoromethyl)butane (CAS 594-91-2)

- Structure : A fully fluorinated hydrocarbon with a trifluoromethyl branch.

- Properties: Non-polar, chemically inert, and thermally stable.

- Applications : Likely employed in refrigeration or as a dielectric fluid .

Key Differences :

| Property | Target Compound | Octafluoro-2-butanone | Nonafluoro-2-(trifluoromethyl)butane |

|---|---|---|---|

| Functional Group | Alcohol | Ketone | Hydrocarbon |

| Polarity | High (due to -OH) | Moderate | Low |

| Applications | Biological extraction | Industrial solvent | Refrigerants/dielectrics |

Research Findings on Performance

- Protein Extraction Efficiency: The target compound’s hydroxyl group enables hydrogen bonding with proteins, improving extraction yields compared to non-alcoholic fluorinated solvents like octafluoro-2-butanone .

- Acidity : The electron-withdrawing effect of fluorine atoms increases the acidity of the -OH group (pKa ~9–10), facilitating ionic liquid formation and enhancing compatibility with aqueous-organic biphasic systems .

- Thermal Stability : Decomposition occurs above 200°C, making it suitable for high-temperature applications such as polymer processing .

Preparation Methods

Fluorination of Chlorinated or Partially Fluorinated Precursors

The most widely documented approach involves the stepwise fluorination of chlorinated intermediates. For instance, 1,1,1,3,3-pentachlorobutane undergoes liquid-phase reaction with anhydrous hydrogen fluoride (HF) in the presence of high-surface-area AlF₃ catalysts. This non-catalytic step typically operates at 20–150°C under autogenous pressure, achieving partial substitution of chlorine atoms with fluorine. Subsequent catalytic fluorination at 200°C completes the perfluorination of the carbon backbone, yielding intermediates such as 1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)butane .

A critical side reaction involves the formation of 1,1-dichloro-1,3,3-trifluorobutane (7–10% yield), which necessitates careful stoichiometric control of HF to minimize dichloro byproducts. Post-fluorination, the intermediate undergoes base-mediated hydrolysis (e.g., aqueous KOH) to introduce the hydroxyl group at the secondary carbon, completing the synthesis.

Dehydrohalogenation of Fluorinated Alkanes

Alternative routes leverage dehydrohalogenation of fully fluorinated alkanes. For example, 1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)butyl iodide reacts with tertiary amines (e.g., triethylamine) in aprotic solvents, eliminating hydrogen iodide (HI) to form the target alcohol. This method circumvents hydrolysis-related side reactions but requires stringent anhydrous conditions to prevent premature HI elimination.

Recent optimizations employ perfluoroalkyltrihydroolefins (e.g., CF₃CH=CH₂) as starting materials, which react with perfluoroalkyl iodides (R₆I) in a 1:1.5–4 molar ratio. The resulting trihydroiodoperfluoroalkane undergoes dehydroiodination at 150–200°C, producing the olefin intermediate. Subsequent hydroxylation via radical-initiated oxidation or acid-catalyzed hydration yields the final product.

Catalytic Systems and Reaction Optimization

Aluminum Fluoride (AlF₃) Catalysts

High-surface-area AlF₃ (200–400 m²/g) proves indispensable for achieving >90% conversion in fluorination steps. Activation protocols involve pretreatment with HF gas at 300°C, which generates Brønsted acid sites critical for heterolytic C-Cl bond cleavage. Comparative studies show that AlF₃ outperforms conventional catalysts like SbF₅ in selectivity, reducing the formation of 1,1,1,4,4,5,5,6,6,6-decafluoro-2-hexene by 40%.

Solvent-Free Fluorination

Emerging methodologies eliminate solvents by employing supercritical CO₂ (scCO₂) as a reaction medium. At 80°C and 100 bar, scCO₂ enhances HF diffusion into the chlorinated precursor, achieving 85% fluorine substitution within 6 hours. This approach reduces waste generation and simplifies post-reaction separation through depressurization.

Purification and Analytical Characterization

Fractional Distillation

Crude reaction mixtures undergo fractional distillation under reduced pressure (450 mbar) to isolate the target compound. Boiling point differentials between This compound (46.7°C at 450 mbar) and close-boiling byproducts like 1,1,1,3,3-pentafluorobutane (42.8°C) enable >99% purity.

Spectroscopic Analysis

¹⁹F NMR (376 MHz, CDCl₃) confirms structural integrity through characteristic shifts: δ -75.3 (CF₃), -113.8 (CF₂), and -183.4 ppm (CF). GC-MS (EI, 70 eV) identifies trace impurities (<0.1%) via molecular ion clusters at m/z 286 (M⁺) and 267 (M⁺-F).

Industrial-Scale Production Challenges

Q & A

Basic: How can orthogonal experimental design optimize the synthesis of 1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)-2-butanol?

Methodological Answer:

Orthogonal design (e.g., Taguchi method) allows systematic optimization of reaction parameters such as temperature, stoichiometry, and catalyst loading. For fluorinated alcohols, factors like fluorination efficiency (e.g., avoiding overfluorination) and solvent polarity (to stabilize intermediates) are critical. Researchers should use fractional factorial designs to reduce experimental runs while identifying dominant variables. Post-synthesis, validate purity via NMR and GC-MS to confirm absence of byproducts like 2,2,3,3-tetrafluoro derivatives .

Basic: What spectroscopic techniques are most effective for characterizing fluorinated substituents in this compound?

Methodological Answer:

- NMR : Quantifies fluorine environments and detects positional isomers (e.g., distinguishing 3,3,4,4-tetrafluoro vs. 1,1,1,3-trifluoro groups). Chemical shifts between -70 to -120 ppm are typical for CF and CF groups .

- FT-IR : Identifies C-F stretching vibrations (1000–1400 cm) and hydroxyl groups (~3400 cm).

- HRMS : Confirms molecular weight (theoretical 286.04 g/mol) and isotopic patterns unique to polyfluorinated compounds .

Intermediate: How does the compound’s pKa (~7.03) influence its reactivity in acid-catalyzed reactions?

Methodological Answer:

The moderate acidity enables its use as a proton donor in Friedel-Crafts alkylation or esterification. Compare its pKa to trifluoroethanol (pKa ~12.4) to assess relative catalytic efficiency. Titration with pH-metrically tracked bases (e.g., KOH in anhydrous THF) validates acidity, while computational tools (e.g., COSMO-RS) model solvation effects on proton transfer .

Advanced: What mechanistic pathways govern the compound’s participation in nucleophilic fluorination reactions?

Methodological Answer:

The electron-withdrawing CF and adjacent fluorines activate the hydroxyl group for substitution. Density Functional Theory (DFT) studies can map transition states for SN2 mechanisms, while kinetic isotope effects (KIEs) differentiate between concerted and stepwise pathways. Monitor fluorination using -labeling to track oxygen displacement .

Advanced: How can QSPR models predict the compound’s solubility in supercritical CO2_22 for green chemistry applications?

Methodological Answer:

Quantitative Structure-Property Relationship (QSPR) models parameterize fluorine content, molecular volume, and dipole moments to predict solubility. Train models using experimental data from fluorinated analogs (e.g., 2,2,3,3,4,4,5,5-octafluoro-1-pentanol) and validate with high-pressure phase equilibrium experiments .

Data Contradiction: How to resolve discrepancies in reported boiling points (67°C vs. lit. values for analogs)?

Methodological Answer:

Discrepancies may arise from isomerization or trace moisture. Use dynamic vapor pressure measurements (e.g., ebulliometry) under inert conditions. Cross-reference with gas chromatography retention indices and thermogravimetric analysis (TGA) to distinguish decomposition from boiling .

Intermediate: What membrane separation technologies are suitable for purifying this compound?

Methodological Answer:

Nanofiltration (NF) membranes with fluorophilic coatings (e.g., polyvinylidene fluoride) selectively separate fluorinated alcohols from non-fluorinated byproducts. Optimize transmembrane pressure and solvent resistance using Hansen solubility parameters .

Basic: What safety protocols are critical given its flash point (50°F) and density (g/cm³)?

Methodological Answer:

- Storage : Inert atmosphere (N/Ar) and secondary containment to prevent ignition.

- Handling : Use explosion-proof refrigerators for low-temperature work.

- Spills : Absorb with fluorinated silica gels to avoid hydrocarbon interactions .

Advanced: How do isothermal titration calorimetry (ITC) studies elucidate its binding to metal catalysts?

Methodological Answer:

ITC quantifies enthalpy changes during coordination with Lewis acids (e.g., BF or AlCl). Compare binding constants (K) to non-fluorinated analogs to assess fluorine’s electronic effects. Pair with X-ray crystallography to resolve coordination geometries .

Fundamental: Why does the compound’s fluorine substitution pattern enhance thermal stability in polymer matrices?

Methodological Answer:

High C-F bond dissociation energies (∼485 kJ/mol) and steric shielding by CF groups reduce chain scission. Thermogravimetric analysis (TGA) under oxidative vs. inert atmospheres quantifies decomposition thresholds. Compare activation energies (E) via Kissinger method to non-fluorinated polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.